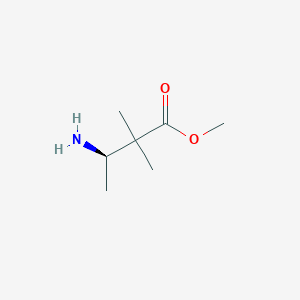

Methyl (3R)-3-amino-2,2-dimethylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl (3R)-3-amino-2,2-dimethylbutanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1 |

InChI Key |

HYUUPJAZVLZSGD-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C(C)(C)C(=O)OC)N |

Canonical SMILES |

CC(C(C)(C)C(=O)OC)N |

Origin of Product |

United States |

Asymmetric Synthesis Using Transaminases:transaminases or Aminotransferases Catalyze the Transfer of an Amino Group from an Amino Donor Like L Alanine or L Aspartate to a Keto Acceptor.dntb.gov.uato Synthesize the Target Compound, a Transaminase Could Be Used to Directly Aminate Methyl 3 Oxo 2,2 Dimethylbutanoate. the Challenge Lies in Finding a Transaminase That Accepts This Sterically Hindered β Keto Ester As a Substrate and Exhibits the Desired R Selectivity. Significant Research Has Focused on Engineering Transaminases to Broaden Their Substrate Scope for the Synthesis of Unnatural Amino Acids.researchgate.netsemanticscholar.org

Process Optimization and Scale-Up Challenges in Synthesis

The transition from a laboratory-scale synthesis to an industrial process presents a unique set of challenges, particularly for stereochemically complex molecules like methyl (3R)-3-amino-2,2-dimethylbutanoate. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the process. nih.govnih.gov

For the synthesis of chiral amines and their derivatives, several challenges are frequently encountered during scale-up:

Catalyst Performance and Cost: Whether using a biocatalyst or a metal catalyst, the cost, activity, stability, and reusability are critical factors. For biocatalytic processes, enzyme immobilization can be a key strategy to improve stability and facilitate reuse. acs.org

Purification: The separation of the desired product from starting materials, by-products, and the catalyst can be complex and costly. The presence of structurally similar impurities can make purification particularly challenging.

Reaction Conditions: Translating laboratory conditions (e.g., temperature, pressure, solvent) to a large-scale reactor requires careful engineering to ensure safety and consistent product quality. The synthesis of sterically hindered amines can be particularly difficult and may require specialized catalysts and conditions. acs.orgnih.gov

Waste Management: The generation of waste, especially from protecting group manipulations and the use of stoichiometric reagents, is a significant concern. Developing atom-economical routes is a key goal in green chemistry.

Control of Stereochemistry: Maintaining high enantiomeric purity on a large scale is paramount. This requires robust and highly selective catalysts and precise control over reaction parameters.

The table below summarizes some of the key challenges and potential optimization strategies for the large-scale synthesis of this compound.

| Challenge | Potential Optimization Strategy |

| Low catalyst efficiency for sterically hindered substrate | Protein engineering of enzymes; development of more active chemical catalysts. acs.org |

| Difficult purification of the final product | Crystallization-induced resolution; development of extraction protocols that minimize emulsion formation. |

| High cost of chiral starting materials or resolving agents | Development of efficient DKR processes; use of inexpensive and abundant starting materials. nih.gov |

| Generation of stoichiometric waste | Implementation of catalytic (chemo- or biocatalytic) steps; reduction of protection/deprotection steps. |

| Unfavorable reaction equilibria in biocatalytic steps | In-situ product removal or by-product removal; use of cascade reactions. acs.org |

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of chiral amino esters hinges on the careful optimization of reaction parameters to maximize both chemical yield and enantioselectivity. Key strategies involve the selection of appropriate catalysts, solvents, and temperature controls.

One of the primary methods for producing chiral amino acids and their esters is through the asymmetric hydrogenation of imino esters. Research has demonstrated that nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters can produce chiral α-amino acid derivatives with excellent results, achieving yields of 97–99% and enantiomeric excesses (ee) from 90% to over 99%. rsc.org The choice of catalyst is critical; for instance, organocatalytic methods using Cinchona alkaloid-based catalysts have been employed in multi-step, one-pot processes involving asymmetric epoxidation to produce α-arylglycine esters. nih.gov In some cases, adjusting the temperature can significantly improve stereochemical purity; carrying out the epoxidation step at -40 °C was found to increase the enantiomeric excess of the product. nih.gov

Enzymatic methods also offer a powerful alternative for achieving high selectivity. chemicalbook.com The use of enzymes like amino acid dehydrogenase can drive the reductive amination of a corresponding keto compound, such as trimethylpyruvate (TMP), to produce L-tert-leucine with high optical purity under mild conditions. chemicalbook.com In such bioconversions, maintaining the optimal pH is crucial; for the conversion of TMP to L-tert-leucine, the pH is typically controlled at 8.5 using sodium hydroxide (B78521) or ammonia (B1221849) solution. chemicalbook.com

The esterification of the parent amino acid, L-tert-leucine, is another key step. A common laboratory method involves reacting the amino acid with methanol (B129727) in the presence of thionyl chloride, often requiring heating at reflux for an extended period (e.g., 16 hours) to drive the reaction to completion. chemicalbook.com General synthesis protocols emphasize that careful control over temperature and pH is necessary to optimize both yield and purity. evitachem.com

Interactive Table: Effect of Reaction Conditions on Synthesis Outcomes

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst | Ni-based catalyst with N-sulfonyl ketimino esters | Yields of 97-99%, ee >90% | rsc.org |

| Catalyst | Cinchona alkaloid-based organocatalyst | Enables asymmetric epoxidation pathway | nih.gov |

| Catalyst | Amino acid dehydrogenase (Enzymatic) | High optical purity and conversion rate | chemicalbook.com |

| Temperature | Epoxidation at -40 °C | Improved enantiomeric excess (ee) | nih.gov |

| pH | Maintained at 8.5 during enzymatic reaction | Optimal condition for bioconversion | chemicalbook.com |

| Reagent | Thionyl chloride in methanol | Drives esterification of the amino acid | chemicalbook.com |

Impurity Profiling and Control in Synthetic Pathways

A significant challenge in the synthesis of pure L-tert-leucine and its derivatives is the formation of impurities. These can arise from side reactions, incomplete reactions, or racemization. For instance, during the liberation of free L-tert-leucine from its hydrochloride salt using agents like epichlorohydrin, it is critical to stop the reaction once a neutral pH is achieved. google.com Prolonged reaction times can lead to the formation of impurities due to reactions between the desired L-tert-leucine and byproducts like 1,3-dichloropropanol. google.com

Another common impurity is the undesired enantiomer. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a frequent problem in the synthesis and esterification of amino acids. nih.gov This significantly reduces the enantiomeric purity of the final product.

In industrial processes, byproducts from preceding steps can contaminate the final product. For example, in chloromethylation reactions used to prepare precursors, polychloromethylated byproducts can form. researchgate.net An effective control strategy is to cycle these byproducts back into the reaction, which can suppress further polychloromethylation and improve the yield of the desired mono-substituted product. researchgate.net The choice of reagents can also introduce impurities; the use of strong acids or bases for hydrolysis or racemization of an undesired D-tert-leucine enantiomer can result in salt formation, making it difficult to isolate the free amino acid. google.com

Addressing Incomplete Reactions and Low Yield Issues

Low yields and incomplete reactions are common hurdles in multi-step organic syntheses. One contributing factor can be the poor solubility of either the starting materials or the products in the chosen solvent. nih.gov For certain amino acids, this necessitates significantly longer reaction times—sometimes up to 24 hours—to ensure the reaction proceeds to completion. nih.gov

Industrial Relevance of Scalable Synthesis Protocols

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and efficient. Methods that require tedious workup procedures, multiple chromatographic purifications, or long reaction times are often not economical for large-scale production. google.comnih.gov

A key indicator of industrial relevance is the ability to perform the synthesis on a larger scale without a significant drop in yield or enantioselectivity. Nickel-catalyzed asymmetric hydrogenation has shown great promise in this area, as a gram-scale reaction was successfully performed with a very low catalyst loading (0.2 mol%) while maintaining a high yield (85%) and excellent enantiomeric excess (99% ee). rsc.org This demonstrates the catalyst's high efficiency and potential for economic large-scale application. Similarly, a one-pot organocatalytic process was successfully scaled up to the 1-mmol level, yielding the product with the same efficiency and selectivity as the smaller-scale experiments. nih.gov

Stereochemical Aspects and Control in Synthesis and Reactions

Chiral Recognition and Enantioselective Processes

Chiral recognition is the process by which a chiral entity, such as an enzyme or a synthetic receptor, interacts differently with the two enantiomers of a racemic compound. This principle is the foundation of most enantioselective processes used to obtain single-enantiomer products.

Enzymatic catalysis is a powerful tool for the resolution of β-amino methyl esters. Lipases, in particular, have demonstrated high selectivity. For instance, Candida antarctica lipase (B570770) B (CALB) is highly effective in the enantioselective hydrolysis of N-protected β³-amino methyl esters. researchgate.net The high selectivity of CALB is attributed to specific amino acid residues, such as Ile189 and Val190, within its catalytic cavity, which create a binding pocket that preferentially accommodates one enantiomer over the other. researchgate.net This enzymatic process represents a practical and efficient method for kinetic resolution, yielding the desired enantiomer in high enantiomeric excess.

Beyond enzymes, synthetic chiral receptors offer another avenue for chiral recognition. nih.gov Simple, glucose-based macrocycles have been shown to bind enantioselectively with amino acid methyl esters. nih.govmdpi.com The effectiveness and selectivity of this recognition are highly dependent on the solvent, with interactions such as hydrogen bonding and hydrophobic forces playing a crucial role in the formation and stability of the host-guest complex. nih.govmdpi.com An in-depth analysis of the receptor's conformation and its interactions with the amino acid ester guest allows for the rational design of new receptors with improved affinity and selectivity. nih.govmdpi.com

Table 1: Factors Influencing Chiral Recognition

| Recognition System | Key Interacting Components | Dominant Forces | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ile189, Val190, Asp134 residues in the active site | Steric hindrance, hydrogen bonding | researchgate.net |

Diastereoselective Control in Intermediate Formation

While direct information on the diastereoselective synthesis of Methyl (3R)-3-amino-2,2-dimethylbutanoate intermediates is not prominently detailed in the provided literature, general principles of asymmetric synthesis for β-amino acids are applicable. Diastereoselective control is crucial when a new stereocenter is created in a molecule that already contains one.

A common strategy involves the stereoselective addition of nucleophiles to chiral imines or iminium ions. The existing stereocenter on the imine substrate directs the incoming nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. The steric bulk of substituents on both the nucleophile and the electrophile plays a significant role in the level of diastereoselectivity achieved.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of β-amino esters, this could involve attaching a chiral auxiliary to an enolate, which then reacts with an electrophilic nitrogen source. The auxiliary blocks one face of the enolate, forcing the reaction to occur on the other face, thereby controlling the stereochemistry of the newly formed C-N bond. After the reaction, the auxiliary is cleaved to yield the desired product.

Influence of Protecting Groups on Stereoselectivity

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. masterorganicchemistry.com The choice of protecting group can significantly influence the stereochemical outcome of a reaction by imparting steric or electronic effects. nih.govnih.gov For the amino group in this compound, carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are common choices. masterorganicchemistry.comstudysmarter.co.uk

The Boc group, in particular, is known for its steric bulk. researchgate.net This size can be exploited to direct the stereochemical course of a reaction. For example, during the formation of an adjacent stereocenter, the bulky Boc group can shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This steric directing effect is a powerful strategy for controlling stereoselectivity. The Boc group is generally stable to a wide range of nucleophilic and basic conditions but can be easily removed with mild acid, making it a versatile choice in complex syntheses. researchgate.netorganic-chemistry.org

In the synthesis of functionalized aminophosphonates, the N-Boc group has been successfully employed during regioselective aziridine (B145994) ring-opening reactions, demonstrating its compatibility with reactions involving stereocenters. mdpi.com Similarly, studies on glycosylation reactions have shown that the nature of protecting groups on the sugar ring, such as silyl (B83357) or benzylidene groups, has a profound impact on the α/β stereoselectivity of the final product. nih.govnih.gov This principle is transferable to the synthesis of other chiral molecules, where a judicious choice of protecting group can be a key element in achieving the desired stereochemical control.

Dynamic Kinetic Resolution in Asymmetric Hydrolysis

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemate completely into a single enantiomer of a product. It combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.

In the context of β-amino esters, DKR can be applied during asymmetric hydrolysis. An enzymatic kinetic resolution, for instance, uses a chiral catalyst like Candida antarctica lipase B (CALB) to selectively hydrolyze one enantiomer of a racemic N-protected β-amino ester. researchgate.net While a standard kinetic resolution has a maximum yield of 50% for the desired product, a DKR process overcomes this limitation. If a method is available to continuously racemize the unreacted ester enantiomer in the reaction vessel, the enzyme can continue to selectively hydrolyze the target enantiomer from the constantly replenishing racemic mixture, potentially driving the yield toward 100%.

Stereochemical Purity Determination Methodologies

Verifying the stereochemical purity, or enantiomeric excess (e.e.), of the final product is a critical step. Several analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most common method. nih.gov It involves separating the enantiomers on a chiral stationary phase (CSP). sigmaaldrich.com

Direct Separation: Underivatized amino acid esters can be separated on CSPs like teicoplanin-based (e.g., Astec CHIROBIOTIC T) or crown ether-based columns. nih.govsigmaaldrich.comankara.edu.tr These CSPs possess chiral recognition sites that interact differently with each enantiomer, leading to different retention times.

Indirect Separation: An alternative involves derivatizing the amino ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com Alternatively, the compound can be derivatized with an achiral reagent (e.g., benzyloxycarbonyl chloride) to improve its chromatographic properties before analysis on a chiral column. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for their quantification. mdpi.com

More recently, novel sensor technologies have been developed. For example, an extended-gate-type organic field-effect transistor functionalized with a molecularly imprinted polymer has been shown to exhibit chiral selectivity and can be used to accurately determine the enantiomeric excess of amino acids. rsc.org

Table 2: Comparison of Methods for Stereochemical Purity Determination

| Method | Principle | Common Reagents/Columns | Advantages | Reference |

|---|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase | Teicoplanin, Crown Ether, Polysaccharide-based CSPs | Direct analysis, no derivatization needed | nih.govsigmaaldrich.comankara.edu.tr |

| Chiral HPLC (Indirect) | Conversion to diastereomers followed by separation on achiral phase | Chiral derivatizing agents | Utilizes standard HPLC columns | sigmaaldrich.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral agent | Chiral Solvating Agents (e.g., BHP), Lanthanide Shift Reagents | No separation required, provides structural information | mdpi.com |

Derivatization and Functional Group Transformations of Methyl 3r 3 Amino 2,2 Dimethylbutanoate

Amide Bond Formation and Peptide Coupling Reactions

The primary amino group of Methyl (3R)-3-amino-2,2-dimethylbutanoate serves as a nucleophile in amide bond formation, a fundamental reaction in peptide synthesis. thieme-connect.de This transformation involves the reaction of the amino group with an activated carboxylic acid. Due to the presence of multiple functional groups and the need to preserve stereochemical integrity, specialized coupling reagents are employed to facilitate this reaction efficiently. thieme-connect.deluxembourg-bio.com

The process typically involves the activation of a C-terminally protected amino acid or another carboxylic acid, which then reacts with the N-terminus (the amino group) of the this compound. A wide array of modern coupling reagents has been developed to promote high yields and minimize side reactions, particularly racemization. luxembourg-bio.com Common classes of these reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. thieme-connect.deluxembourg-bio.com For instance, reagents like HATU (N-{(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridino-1-ylmethylene}-N-methylmethan-aminium hexafluorophosphate) and HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) have proven to be highly effective. luxembourg-bio.com The selection of the appropriate coupling reagent and reaction conditions is critical for the successful synthesis of dipeptides and larger peptide structures. masterorganicchemistry.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | EDC, DCC | Activates carboxylic acids; often used with additives like HOBt or HOAt to suppress racemization. luxembourg-bio.comnih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Preferred for cyclization reactions and known for high efficiency. luxembourg-bio.com |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of the title compound can undergo nucleophilic acyl substitution, primarily through hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester. Hydrolysis is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide (B78521), followed by acidic workup to protonate the resulting carboxylate salt.

Transesterification involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, such as sodium methoxide, to exchange the methyl group for a different alkyl or aryl group. doaj.org The reaction yield is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. doaj.org

Catalytic asymmetric hydrolysis is a sophisticated technique used to selectively hydrolyze one enantiomer in a racemic mixture of esters. This method leverages chiral catalysts to achieve kinetic resolution. In studies involving similar N-benzoyl tert-leucine esters, chiral phase-transfer catalysts (PTCs) derived from Cinchona alkaloids have been successfully employed for asymmetric base-hydrolysis. kyushu-u.ac.jp The structure of the catalyst is crucial for both reactivity and stereoselectivity, with the 9-OH group of the alkaloid often playing a key role in the reaction mechanism. kyushu-u.ac.jp The choice of the ester group itself can also dramatically affect the outcome; for example, switching from a methyl ester to a 2,2,2-trifluoroethyl ester has been shown to drastically increase both reactivity and stereoselectivity in certain systems. kyushu-u.ac.jp

Phase-transfer catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). kyushu-u.ac.jp This technique is particularly advantageous for ester transformations like hydrolysis due to its operational simplicity, use of mild reaction conditions, and environmentally friendly nature. kyushu-u.ac.jp In the context of ester hydrolysis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transfer of the hydroxide anion (from the aqueous phase) into the organic phase where the ester substrate is dissolved. kyushu-u.ac.jp This allows the reaction to proceed at the interface or in the organic phase, overcoming the insolubility of the nucleophile. Chiral PTCs can be used to induce asymmetry, as described in the section above. kyushu-u.ac.jp

Amino Group Functionalization

The primary amino group is a versatile site for a variety of functionalization reactions beyond peptide coupling, allowing for the introduction of diverse substituents.

The amino group can be readily acylated by reacting it with acid chlorides or anhydrides. This reaction is frequently used to install a protecting group, which temporarily blocks the reactivity of the amine to allow for selective transformations at other parts of the molecule, such as the ester group. masterorganicchemistry.com

One of the most common N-protecting groups in organic synthesis is the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.commdpi.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com Another strategy involves using a benzyl (B1604629) group, which can be introduced via reductive amination and later removed by hydrogenolysis. chemspider.com These protection strategies are fundamental in multi-step syntheses involving amino acid derivatives. mdpi.com

Table 2: Selected Amino Protecting Groups

| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |

| Benzyl | Bn | Benzaldehyde (via reductive amination) | Hydrogenolysis (H₂, Pd/C) chemspider.com |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce alkyl substituents onto the amino group of this compound. harvard.edumasterorganicchemistry.com The process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. harvard.edu

This method avoids the problem of overalkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, but reagents that are selective for the iminium ion in the presence of the carbonyl compound are preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective and mild reagent for this purpose, often used in the presence of acetic acid. harvard.edu Other reducing agents include sodium cyanoborohydride (NaBH₃CN) and α-picoline-borane. masterorganicchemistry.comorganic-chemistry.org For example, a mono N-benzylation can be achieved via reductive amination with benzaldehyde, where the benzyl group can also serve as a protecting group. chemspider.com

Table 3: Examples of Reductive Amination Products

| Carbonyl Compound | Reducing Agent | Resulting N-Substituent on the Amine |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | Methyl (-CH₃) |

| Benzaldehyde | α-Picoline-borane | Benzyl (-CH₂Ph) chemspider.com |

Carboxylic Acid Functionalization

The methyl ester group of this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as alcohols and amides. These transformations often require careful selection of reagents to avoid side reactions with the amino group, which may necessitate the use of a protecting group strategy.

Conversion to Alcohols or Amides

Reduction to Alcohols: The reduction of the methyl ester to the corresponding primary alcohol, (3R)-3-amino-2,2-dimethylbutan-1-ol, is a fundamental transformation. While direct literature on the reduction of this compound is scarce, analogous transformations of similar β-amino esters suggest effective methodologies. A common approach involves the use of strong reducing agents. For instance, the reduction of N-protected β-amino esters can be efficiently carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a Lewis acid, such as calcium chloride. One patent describes a method for preparing (R)-3-aminobutanol from (R)-3-aminobutyric acid ester by reduction with a borohydride in an alcohol solvent in the presence of a Lewis acid. google.com Catalytic hydrogenation over specific catalysts is another potential route for this transformation. The resulting β-amino alcohol is a valuable chiral building block in its own right.

Amidation: The conversion of the methyl ester to an amide functionality introduces a diverse range of possible substituents, depending on the amine used in the reaction. Direct amidation of amino esters can be challenging due to the competing reactivity of the amino group of a second molecule of the starting material. Therefore, N-protection of the amino group is a common strategy prior to amidation.

Recent advancements have focused on the direct amidation of unprotected amino acids and their esters. One such method employs tris(2,2,2-trifluoroethyl) borate, which facilitates the direct condensation of unprotected amino acids with amines. tomsheppard.inforsc.org Another approach utilizes iron(III) chloride as a catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com While these methods have been demonstrated for a range of amino acids, their specific application to this compound would require further investigation.

The following table summarizes potential methods for the conversion of this compound to its corresponding alcohol and amides, based on analogous reactions.

| Transformation | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Reduction | |||||

| Ester to Alcohol | Sodium Borohydride / Lewis Acid | Alcohol | Not specified | (3R)-3-amino-2,2-dimethylbutan-1-ol | High (by analogy) google.com |

| Amidation | |||||

| Ester to Amide | Tris(2,2,2-trifluoroethyl) borate | Cyclopentyl methyl ether | Not specified | (3R)-3-amino-2,2-dimethylbutanamide | Good (by analogy) tomsheppard.inforsc.org |

| Ester to Amide | Iron(III) chloride | Solvent-free | Not specified | N-substituted (3R)-3-amino-2,2-dimethylbutanamide | Good (by analogy) mdpi.com |

Stereoselective Modifications and Chiral Auxiliaries

The inherent chirality of this compound and its derivatives, such as the corresponding alcohol or amides, makes them attractive candidates for applications in asymmetric synthesis. β-amino alcohols, for example, are known to serve as chiral ligands and auxiliaries in a variety of stereoselective reactions. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed. While many chiral auxiliaries are derived from natural sources like amino acids and terpenes, the application of derivatives of this compound in this context is an area of ongoing research.

The synthesis of stereochemically defined β-amino acids often relies on methods such as classical resolution or the stoichiometric use of established chiral auxiliaries. mdpi.com However, the development of new chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists. The structural rigidity and steric bulk of the 2,2-dimethylpropyl group in derivatives of this compound could potentially offer high levels of stereocontrol in asymmetric transformations. For instance, amides derived from this β-amino ester could be utilized in stereoselective alkylation or aldol (B89426) reactions, where the chiral backbone would influence the facial selectivity of the enolate.

Detailed research findings on the specific use of this compound derivatives as chiral auxiliaries are not yet widely reported in the literature. However, the known utility of other β-amino acid derivatives in asymmetric synthesis suggests that this is a promising area for future exploration. The development of synthetic routes that employ this compound or its derivatives to induce chirality could provide novel and efficient pathways to a range of enantiomerically enriched molecules.

Applications As Chiral Building Blocks and Precursors in Advanced Organic Synthesis

Precursor in Peptide Mimetics and Modified Peptides

The incorporation of non-natural amino acids is a key strategy in the development of peptide mimetics and modified peptides to enhance properties such as metabolic stability, conformational rigidity, and receptor affinity.

While the principles of peptide synthesis are well-established for proteinogenic amino acids, the incorporation of non-proteinogenic amino acids like Methyl (3R)-3-amino-2,2-dimethylbutanoate into oligopeptide sequences is a more specialized area. The general strategy involves the protection of the amino group, typically with a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, followed by activation of the carboxylic acid for coupling with another amino acid or peptide fragment. However, specific research detailing the incorporation of this compound into oligopeptide sequences is not extensively documented in publicly available literature.

Proteasome inhibitors are a critical class of therapeutic agents, particularly in oncology. Their design often involves the use of amino acid-like structures that can interact with the active sites of the proteasome. Although various amino acid derivatives are employed in the synthesis of these inhibitors, there is currently no specific, publicly available research that documents the use of this compound as a direct precursor in the design and synthesis of proteasome inhibitors.

A significant application of the methyl-3,3-dimethylbutanoate moiety is in the synthesis of potent synthetic cannabinoid receptor agonists (SCRAs). Specifically, the (S)-enantiomer, known as methyl L-tert-leucinate, is a key precursor for the highly potent SCRA, MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate).

Research indicates that the choice of the (S)-enantiomer for the synthesis of commercial samples of MDMB-CHMICA is largely due to its ready availability and lower cost, as it can be sourced from the "chiral pool" of L-amino acids. The synthesis involves the coupling of the amino acid ester with a substituted indole-3-carboxylic acid. The main metabolic pathways for compounds like MDMB-CHMICA include the hydrolysis of the carboxylic ester function.

The structural characteristics of the amino acid portion of these molecules are crucial for their activity as potent agonists of the CB1 receptor. The tert-leucinate group in MDMB-CHMICA contributes to its high potency. While the (S)-enantiomer is commonly used, the synthesis could potentially be carried out with the (R)-enantiomer, this compound, or the racemic mixture, which would result in different pharmacological profiles.

Table 1: Examples of SCRAs with a Methyl-3,3-dimethylbutanoate Moiety

| Compound Name | Precursor Amino Acid Moiety |

|---|---|

| MDMB-CHMICA | Methyl (2S)-2-amino-3,3-dimethylbutanoate |

| 5F-ADB (5F-MDMB-PINACA) | Methyl (2S)-2-amino-3,3-dimethylbutanoate |

Role in Asymmetric Catalysis and Ligand Design

Chiral amino acids and their derivatives are fundamental in the field of asymmetric catalysis, often serving as the basis for the development of chiral ligands that can induce enantioselectivity in metal-catalyzed reactions.

The development of new chiral ligands is a continuous effort in organic synthesis to achieve high enantioselectivity in a wide range of chemical transformations. Amino acids are attractive starting materials for ligand synthesis due to their inherent chirality and the presence of multiple coordination sites (amino and carboxyl groups). However, there is a lack of specific research in the public domain detailing the development of chiral ligands derived from this compound.

The performance of a chiral ligand in a metal-catalyzed asymmetric reaction is highly dependent on its structure. Ligands derived from amino acids have been successfully used in various reactions, including hydrogenations, C-C bond formations, and oxidations. Despite the potential of this compound as a chiral precursor for ligands, its specific application in metal-catalyzed asymmetric reactions is not well-documented in available scientific literature.

Intermediate in Complex Organic Molecule Synthesis

The rigid and sterically hindered nature of the (3R)-3-amino-2,2-dimethylbutanoate scaffold makes it a useful component in the design and synthesis of complex molecular structures. The presence of the gem-dimethyl group can influence the conformational properties of a molecule, a feature that is highly sought after in the construction of specific three-dimensional architectures.

Chiral β-amino acid derivatives, such as this compound, are fundamental units in the synthesis of peptidomimetics and foldamers. Research has shown that the incorporation of γ-amino acid residues with dimethyl substitution at various positions on the carbon backbone significantly influences the conformational preferences and assembly of peptide chains. Specifically, studies on peptides containing 4-amino-3,3-dimethylbutanoic acid have demonstrated the ability of this structural motif to induce specific folding patterns, such as the formation of non-helical C12 β-turn mimics. researchgate.net This control over secondary structure is critical in creating complex, folded molecules with predetermined shapes and functionalities.

The general utility of chiral amino esters with bulky substituents is well-established in asymmetric synthesis. For instance, the addition of ester enolates to tert-butanesulfinyl imines provides a reliable method for producing a wide array of β-amino acid derivatives with high diastereoselectivity. acs.org These products serve as versatile intermediates for further synthetic transformations, highlighting the importance of building blocks like this compound in constructing sterically congested and stereochemically rich molecules.

Contribution to the Synthesis of Bioactive Compounds

The structural motifs present in this compound are found in various biologically active compounds, making it a crucial precursor in medicinal chemistry. Its incorporation can enhance metabolic stability and improve binding affinity to biological targets.

A prime example of its application is in the synthesis of Mevidalen (LY3154207) , a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor, which has been investigated for the treatment of Lewy body dementia. The synthesis of Mevidalen utilizes the closely related precursor, (R)-3-amino-2,2-dimethylbutanoic acid.

In the documented synthesis, the precursor is elaborated through a multi-step sequence to construct the core tetrahydroisoquinoline (THIQ) structure of Mevidalen. The chiral center originating from the amino acid is essential for establishing the final (1S, 3R) stereochemistry of the bioactive molecule, which is critical for its pharmacological activity. The synthetic route involves the transformation of the amino acid into key intermediates that ultimately form the complex heterocyclic system of the drug.

The development of a scalable synthesis for Mevidalen underscores the industrial importance of this chiral building block. The process was optimized to deliver over 100 kg of the active pharmaceutical ingredient (API) to support clinical trials, demonstrating the robustness of synthetic routes originating from this type of chiral amino acid derivative. mdpi.com

Below is a data table summarizing key intermediates and the final product in the synthesis of Mevidalen, originating from the (R)-3-amino-2,2-dimethylbutanoic acid precursor.

| Compound Name | Role in Synthesis | Key Structural Features |

| (R)-3-amino-2,2-dimethylbutanoic acid | Chiral Starting Material | Provides the initial stereocenter and the dimethylbutanoate backbone. |

| (1S,3R)-methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-(2-(2,6-dichlorophenyl)acetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Key Intermediate | Fully elaborated tetrahydroisoquinoline core with protected functional groups. |

| Mevidalen (LY3154207) | Final Bioactive Compound | Potent and selective D1 receptor positive allosteric modulator. |

Mechanistic Studies of Reactions Involving Methyl 3r 3 Amino 2,2 Dimethylbutanoate

Reaction Mechanism Elucidation Techniques

Understanding the precise sequence of bond-breaking and bond-forming events, along with the identification of transient species, is fundamental to elucidating a reaction mechanism. For a compound like Methyl (3R)-3-amino-2,2-dimethylbutanoate, a multi-faceted approach combining several experimental and computational techniques would be necessary.

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction. By strategically replacing an atom in this compound with one of its heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the atom's position in the products. This technique provides invaluable information about bond cleavage and formation steps. For example, labeling the carbonyl carbon with ¹³C could definitively determine if this carbon is retained in a specific product during a transformation. Similarly, ¹⁵N labeling of the amino group would clarify its role and final position in the molecular architecture of the product.

Many chemical reactions proceed through one or more transient intermediates that are not the starting material or the final product. The direct detection and characterization of these species are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are paramount in this endeavor. For reactions involving this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to increase the lifetime of reactive intermediates, would be employed. Infrared (IR) spectroscopy can also be used to identify functional groups of transient species. In cases where intermediates are too short-lived for these methods, trapping experiments, where a reagent is added to intercept and form a stable, characterizable derivative of the intermediate, can provide indirect evidence of their existence.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. While transition states cannot be isolated, their structures and energies can be investigated through computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), are commonly used to model the potential energy surface of a reaction. These calculations can predict the geometry of the transition state, its energy relative to the reactants and products, and vibrational frequencies, including the characteristic imaginary frequency that corresponds to the motion along the reaction coordinate. For reactions of this compound, computational analysis would provide insights into the stereoselectivity of reactions by comparing the energies of different diastereomeric transition states.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This data is essential for understanding the reaction mechanism at a molecular level.

The rate coefficient (or rate constant), symbolized by k, is a measure of the speed of a chemical reaction. Its determination is a central goal of kinetic studies. For a reaction involving this compound, the rate coefficient would be determined by monitoring the change in concentration of the reactant or a product over time. This is typically achieved using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) or chromatographic techniques (e.g., HPLC or GC). The Arrhenius equation can then be used to study the effect of temperature on the rate coefficient, allowing for the calculation of the activation energy, which is the minimum energy required for the reaction to occur.

Below is a hypothetical data table illustrating how rate coefficients might be determined at different temperatures for a reaction involving this compound.

| Temperature (K) | Initial Concentration [M] | Rate of Reaction [M/s] | Rate Coefficient, k [s⁻¹] (for a first-order reaction) |

| 298 | 0.100 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 308 | 0.100 | 3.0 x 10⁻⁵ | 3.0 x 10⁻⁴ |

| 318 | 0.100 | 5.8 x 10⁻⁵ | 5.8 x 10⁻⁴ |

| 328 | 0.100 | 1.1 x 10⁻⁴ | 1.1 x 10⁻³ |

Note: The data in this table is illustrative and not based on experimental results.

A hypothetical experiment to determine the reaction order might yield the following data:

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁶ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁶ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁶ |

Note: The data in this table is illustrative and not based on experimental results.

Influence of Steric Hindrance on Reaction Rates

The presence of a bulky tert-butyl group adjacent to the amino functionality in this compound introduces significant steric hindrance, which plays a pivotal role in modulating the rates of its chemical transformations. This steric impediment directly affects the accessibility of the reacting centers, namely the nitrogen atom of the amino group and the carbonyl carbon of the ester.

In bimolecular reactions, such as N-acylation or alkylation, the approach of an electrophile to the nitrogen atom is considerably restricted. This steric shielding slows down the rate of reaction compared to less hindered primary amines. The magnitude of this rate reduction is dependent on the size of the incoming electrophile. For instance, the reaction with a small acylating agent like acetyl chloride would be significantly faster than with a bulkier reagent such as pivaloyl chloride.

Table 1: Illustrative Relative Rate Constants for N-Acylation of Amino Esters with Varying Steric Hindrance This table is illustrative and based on general principles of steric hindrance. Actual values would require experimental determination.

| Amino Ester | Structure | Relative Rate Constant (k_rel) |

| Methyl glycinate | H₂NCH₂COOCH₃ | 100 |

| Methyl alaninate | H₂NCH(CH₃)COOCH₃ | 50 |

| Methyl valinate | H₂NCH(CH(CH₃)₂)COOCH₃ | 10 |

| This compound | H₂NCH(C(CH₃)₃)COOCH₃ | < 1 |

The data illustrates a clear trend of decreasing reaction rate with increasing steric bulk around the amino group. The tert-butyl group in this compound imposes the most significant steric challenge, leading to a substantially lower reaction rate.

Eyring Analysis for Activation Parameters

To gain a deeper, quantitative understanding of the energetic barriers in reactions involving this compound, Eyring analysis can be employed. This analysis, derived from transition state theory, allows for the determination of the activation parameters: enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters provide valuable insights into the structure and organization of the transition state.

The Eyring equation is given by:

ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R

where:

k is the rate constant

T is the absolute temperature

R is the gas constant

k_B is the Boltzmann constant

h is the Planck constant

By measuring the rate constant (k) at various temperatures and plotting ln(k/T) versus 1/T (an Eyring plot), a straight line is obtained. The slope of this line is equal to -ΔH‡/R, and the y-intercept is ln(k_B/h) + ΔS‡/R.

For reactions involving the sterically hindered this compound, a significantly large and positive ΔH‡ is expected. This is due to the energy required to overcome the steric repulsion between the bulky tert-butyl group and the incoming reactant in the transition state.

Furthermore, a large, negative ΔS‡ is anticipated for bimolecular reactions. This indicates a highly ordered transition state where the translational and rotational degrees of freedom of the reactants are severely restricted upon forming the activated complex. The bulky tert-butyl group further constrains the geometry of the transition state, leading to a more significant decrease in entropy compared to less hindered systems.

Table 2: Hypothetical Activation Parameters for the N-Acylation of this compound These values are hypothetical and serve to illustrate the expected trends based on the compound's structure. Experimental determination is necessary for actual values.

| Parameter | Expected Value | Interpretation |

| ΔH‡ (Enthalpy of Activation) | High and positive | Significant energy barrier due to steric repulsion. |

| ΔS‡ (Entropy of Activation) | Large and negative | Highly ordered and constrained transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | High and positive | Kinetically slow reaction at standard temperatures. |

The combination of a high ΔH‡ and a large negative ΔS‡ results in a high Gibbs free energy of activation (ΔG‡), confirming that reactions involving this compound are kinetically challenging.

Thermodynamic Considerations in Reaction Pathways

For instance, in a reversible N-acylation reaction, the steric congestion in the N-acylated product could lead to a less favorable equilibrium constant (K_eq) compared to the acylation of a less hindered amine. This is because the steric strain in the product raises its Gibbs free energy (G).

The relationship between the standard Gibbs free energy change (ΔG°) and the equilibrium constant is given by:

ΔG° = -RTln(K_eq)

A more positive (or less negative) ΔG° for the reaction of the sterically hindered amine will result in a smaller K_eq.

Furthermore, the chiral nature of this compound introduces the possibility of diastereomeric products when it reacts with another chiral molecule. The relative thermodynamic stabilities of these diastereomers will determine their ratio at equilibrium. The bulky tert-butyl group can play a crucial role in amplifying the energy difference between diastereomeric transition states and products, often leading to higher diastereoselectivity.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable estimates of the thermodynamic parameters for different reaction pathways. These calculations can help predict the most stable product and the likely course of the reaction.

Table 3: Illustrative Thermodynamic Data for a Diastereoselective Reaction This table presents a hypothetical scenario to illustrate the thermodynamic differences between two diastereomeric products.

| Diastereomer | Relative Gibbs Free Energy (ΔG) | Equilibrium Percentage |

| Diastereomer A (less stable) | 0 kcal/mol | 15% |

| Diastereomer B (more stable) | -1.5 kcal/mol | 85% |

In this hypothetical case, the greater stability of Diastereomer B, likely due to a more favorable spatial arrangement that minimizes steric clashes involving the tert-butyl group, results in it being the major product at equilibrium.

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent can have a profound impact on the mechanism and stereochemical outcome of reactions involving this compound. Solvents can influence reaction rates and selectivities through various interactions, including polarity, hydrogen bonding capabilities, and the ability to solvate charged intermediates or transition states.

Polar protic solvents , such as alcohols, can stabilize charged species through hydrogen bonding. In reactions that proceed through ionic intermediates, these solvents can accelerate the reaction rate. However, they can also solvate the nucleophilic amino group, potentially hindering its reactivity.

Polar aprotic solvents , such as dimethylformamide (DMF) or acetonitrile (MeCN), are capable of solvating cations but are less effective at solvating anions. In certain reactions, this can enhance the nucleophilicity of anionic reagents.

Nonpolar solvents , such as hexane (B92381) or toluene, have a minimal solvating effect on charged species. Reactions proceeding through nonpolar transition states are often favored in these solvents.

In the context of stereoselectivity, the solvent can influence the conformational preferences of the reactants and the transition state. For diastereoselective reactions of this compound, the solvent can affect the energy difference between the diastereomeric transition states. For example, a more polar solvent might preferentially stabilize one transition state over the other, leading to a change in the diastereomeric ratio of the product.

Table 4: Hypothetical Influence of Solvent on the Diastereomeric Ratio (d.r.) of a Reaction Product This table illustrates how the diastereomeric ratio of a product from a reaction with this compound might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |

| Toluene | 2.4 | 85:15 |

| Dichloromethane | 9.1 | 90:10 |

| Acetonitrile | 37.5 | 95:5 |

| Methanol (B129727) | 32.7 | 70:30 |

The hypothetical data suggests that for this particular reaction, increasing the polarity of the aprotic solvent enhances the diastereoselectivity, possibly by stabilizing a more polar transition state leading to the major diastereomer. The protic solvent, methanol, however, disrupts the selectivity, perhaps through specific hydrogen bonding interactions with the reactants or transition states.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of Methyl (3R)-3-amino-2,2-dimethylbutanoate, distinct signals corresponding to each unique proton environment are expected. The protons of the two geminal methyl groups at the C2 position would likely appear as a singlet, as would the nine protons of the tert-butyl-like group at C2. The methoxy (B1213986) group (–OCH₃) protons would also produce a singlet. The proton at the C3 chiral center would appear as a multiplet, coupled to the adjacent amine protons. The chemical shifts and splitting patterns of these signals are crucial for confirming the compound's connectivity. st-andrews.ac.uk While specific experimental data is not widely published, analysis of related structures provides insight into expected spectral features. st-andrews.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon backbone. For this compound, each unique carbon atom would yield a distinct signal. docbrown.info This includes separate signals for the carbonyl carbon of the ester, the methoxy carbon, the quaternary carbon at C2, the chiral carbon at C3, and the carbons of the geminal methyl groups. docbrown.infospectrabase.com The number of signals in the ¹³C NMR spectrum directly confirms the number of non-equivalent carbon environments in the molecule. chemicalbook.com

¹⁹F NMR: This technique is specific to fluorine-containing compounds. As this compound does not possess any fluorine atoms in its structure, ¹⁹F NMR spectroscopy is not an applicable characterization method.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Signal Type | Structural Assignment |

| ¹H | Singlet | –C(CH₃)₂ |

| ¹H | Singlet | –OCH₃ |

| ¹H | Multiplet | –CH(NH₂) |

| ¹H | Broad Singlet | –NH₂ |

| ¹³C | Quaternary | C =O |

| ¹³C | Quaternary | –C (CH₃)₂ |

| ¹³C | Methine | –C H(NH₂) |

| ¹³C | Methyl | –OC H₃ |

| ¹³C | Methyl | –C(C H₃)₂ |

Mass spectrometry (MS) is a vital analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high accuracy, which allows for the determination of the elemental formula.

For this compound (molecular formula C₇H₁₅NO₂), HRMS can confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass. st-andrews.ac.uk Predicted HRMS data shows the expected m/z values for various ionized forms (adducts) of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu This technique is essential for verifying the identity of the final product in a synthesis and for identifying any byproducts or impurities.

Table 2: Predicted HRMS Adducts for Methyl 3-amino-2,2-dimethylbutanoate (C₇H₁₅NO₂)¹⁵

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.11756 |

| [M+Na]⁺ | 168.09950 |

| [M+K]⁺ | 184.07344 |

| [M+NH₄]⁺ | 163.14410 |

| [M-H]⁻ | 144.10300 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. These include a strong absorption peak for the carbonyl (C=O) stretch of the ester group, typically around 1730-1750 cm⁻¹, and N-H stretching vibrations for the primary amine group, usually appearing in the region of 3300-3500 cm⁻¹. st-andrews.ac.uk Bending vibrations for the N-H group also appear around 1550-1650 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Amine (N-H) | Bend | 1550 - 1650 |

Chiroptical methods are essential for characterizing chiral molecules, as they respond differently to left- and right-circularly polarized light.

Optical Rotation: This technique measures the angle to which a chiral compound in solution rotates plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of an enantiomerically pure compound. For this compound, a non-zero optical rotation value would confirm its chiral nature. The sign (positive or negative) and magnitude of the rotation are specific to the (3R) enantiomer under defined conditions (concentration, solvent, temperature, and wavelength), providing critical proof of its stereochemical identity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying the stereochemistry of chiral molecules. While often used for analyzing the secondary structure of large biomolecules, CD can also be used to assess the enantiomeric purity of smaller molecules. The CD spectrum of an enantiomer is the mirror image of that of its counterpart, and a racemic mixture will show no CD signal.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. It is widely used for both purification of compounds and for the assessment of chemical and enantiomeric purity.

HPLC and its higher-resolution counterpart, UHPLC, are premier techniques for determining the enantiomeric excess (e.e.) of chiral compounds. yakhak.org To separate the enantiomers of this compound from its (3S) counterpart, a chiral stationary phase (CSP) is required. nih.govnih.gov

Several strategies exist for the chiral separation of β-amino esters:

Direct Separation: This involves using a CSP that can directly form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or crown ether-based columns (e.g., Crownpak®) are often effective for this purpose. yakhak.orgtandfonline.com The mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve baseline separation. yakhak.org

Indirect Separation: This method involves derivatizing the amino ester with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. A common approach for amines and amino esters is derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which not only facilitates separation but also enhances UV or fluorescence detection. yakhak.org

By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess of a sample can be accurately quantified. This analysis is critical to confirm the success of an asymmetric synthesis or a chiral resolution process. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS is crucial for analyzing reaction mixtures to identify byproducts, assess enantiomeric purity, and confirm the structure of the target molecule. Amino acid esters, being volatile, are well-suited for GC-MS analysis, often following a derivatization step to enhance their volatility and thermal stability. nih.govresearchgate.net

Research Findings:

In a typical research setting, the synthesis of this compound would be monitored using GC-MS to track the consumption of reactants and the formation of the product. The analysis often involves a derivatization step, such as acylation, to protect the primary amine and improve chromatographic performance. nih.gov For instance, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) is a common method for amino acids and their esters. researchgate.net

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. uni-muenchen.denih.gov A chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, can be employed to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess of the product. uni-muenchen.de The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern of ions. This mass spectrum serves as a molecular fingerprint, allowing for the unequivocal identification of this compound and any volatile impurities. copernicus.orgmdpi.com

The table below outlines a representative set of GC-MS parameters that could be used for the analysis of a reaction mixture containing this compound.

Table 1: Representative GC-MS Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | |

| Column | Chiral Capillary Column (e.g., Chirasil-Val) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 70°C, ramp to 240°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate a desired compound from a mixture. labservices.hu For this compound, this technique is essential for removing unreacted starting materials, catalysts, and byproducts after its synthesis. The separation is based on the differential partitioning of the mixture's components between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (an organic solvent or solvent mixture). pharmdbm.com

Research Findings:

The purification of amino acid esters via flash chromatography is a standard procedure. researchgate.netosaka-u.ac.jp The choice of the mobile phase is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate, is often employed. biotage.com This allows for the sequential elution of compounds based on their polarity.

For the purification of this compound, a normal-phase silica gel column would be effective. The less polar impurities would elute first with the lower polarity mobile phase, followed by the desired product as the solvent polarity increases. Highly polar impurities would remain strongly adsorbed to the silica gel. The fractions collected from the column would be analyzed (e.g., by TLC or GC-MS) to identify those containing the pure product.

The following table details typical conditions for the flash chromatographic purification of a chiral amino ester like this compound.

Table 2: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution Gradient | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate |

| Detection | Thin Layer Chromatography (TLC) with UV visualization or staining |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Research Findings:

To perform X-ray crystallography, a high-quality single crystal of the compound is required. nih.gov In the case of this compound, which may be an oil at room temperature, it is often necessary to prepare a crystalline derivative, such as a hydrochloride or another salt. The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. pan.pl

From this map, the positions of all non-hydrogen atoms can be determined with high precision. The analysis of the diffraction data from a chiral crystal allows for the determination of the absolute structure, often by using anomalous dispersion effects. rug.nl This confirms the spatial arrangement of the amino and methyl ester groups around the chiral carbon atom. The data also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. acs.org

The table below presents a hypothetical set of crystallographic data that might be obtained for a derivative of this compound.

Table 3: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 15.8 Å, α = β = γ = 90° |

| Resolution | 0.77 Å |

| Flack Parameter | 0.05(3) |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Methyl (3R)-3-amino-2,2-dimethylbutanoate, the key rotatable bonds are the C2-C3 bond and the bonds connected to the amino and ester functional groups. The bulky tert-butyl group at the C2 position significantly influences the molecule's preferred conformations by creating steric hindrance, which restricts free rotation and favors specific staggered arrangements to minimize energetic strain.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a simulated aqueous environment, would reveal its dynamic behavior, including the flexibility of the backbone and the conformational preferences of its functional groups. researchgate.netrsc.org Such simulations can track the populations of different rotamers (conformational isomers) and calculate the free energy landscape, identifying the most stable, low-energy states.

Illustrative Data: Relative Energies of Key Rotamers

A computational study would calculate the relative energies of different conformations, such as those shown below for rotation around the C2-C3 bond. The staggered conformations are expected to be energy minima, while eclipsed conformations represent energy maxima.

| Rotamer (Viewed along C2-C3 bond) | Dihedral Angle (N-C3-C2-C(CH₃)₃) | Illustrative Relative Energy (kcal/mol) | Population at 298 K (%) |

| Staggered (Anti-periplanar) | 180° | 0.00 | 75 |

| Eclipsed | 120° | 4.5 | <0.1 |

| Staggered (Gauche) | 60° | 1.1 | 24 |

| Eclipsed (Syn-periplanar) | 0° | 6.0 | <0.1 |

This table is illustrative. The values represent plausible outcomes from a computational study, showing the energetic preference for the anti-conformation where the large amino and tert-butyl groups are furthest apart.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. q-chem.com These calculations provide fundamental information about molecular orbitals, charge distribution, and reactivity. nih.gov For this compound, key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). ucsb.edu The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests higher reactivity. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, making it the primary site for nucleophilic attack. The LUMO is likely centered on the carbonyl carbon of the ester group, identifying it as the main electrophilic site. Global reactivity descriptors, such as chemical hardness and electrophilicity, can also be derived from these orbital energies to quantify the molecule's reactivity. nih.gov

Illustrative Data: Calculated Electronic Properties

A typical output from a DFT calculation would provide the following electronic parameters.

| Parameter | Illustrative Value | Interpretation |

| HOMO Energy | -9.2 eV | Energy of the highest electron-donating orbital (localized on the amino group). |

| LUMO Energy | +1.5 eV | Energy of the lowest electron-accepting orbital (localized on the carbonyl carbon). |

| HOMO-LUMO Gap (ΔE) | 10.7 eV | Indicates high kinetic stability. researchgate.net |

| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |

| Partial Charge on N | -0.95 | Confirms the nucleophilic character of the amino group. |

| Partial Charge on Carbonyl C | +0.75 | Confirms the electrophilic character of the ester carbon. |

This table is illustrative and shows the type of data obtained from quantum chemical calculations.

Molecular Docking and Ligand-Protein Interactions (in the context of its use as a building block for biologically active molecules)

When this compound is used as a building block in drug design, molecular docking is a crucial computational technique. nih.gov Docking predicts the preferred orientation of a ligand (a larger molecule containing the building block) when bound to the active site of a protein target. acs.org This helps in understanding the structural basis of its biological activity.

The specific (3R) stereochemistry is critical for achieving a precise fit within a chiral protein pocket. The functional groups of the moiety contribute to binding in distinct ways:

Amino Group: Can act as a hydrogen bond donor, interacting with acceptor residues like aspartate or glutamate (B1630785) in the protein.

Ester Carbonyl: Can act as a hydrogen bond acceptor, interacting with donor residues like serine or lysine.

Dimethyl Groups (tert-butyl): Provide bulk and can engage in favorable van der Waals or hydrophobic interactions within nonpolar pockets of the protein. researchgate.net

These interactions collectively determine the binding affinity and selectivity of the larger molecule. nih.gov Studies on β-amino acid derivatives show their potential in creating proteolytically resistant bioactive compounds. nih.govacs.org

Illustrative Data: Hypothetical Docking of a Derived Inhibitor

Consider an inhibitor designed using our building block, docked into the active site of a hypothetical enzyme.

| Interacting Group of Ligand | Ligand Atom(s) | Protein Residue | Interaction Type | Illustrative Distance (Å) |

| Amino Group | -NH₂ | ASP 121 | Hydrogen Bond (Donor) | 2.9 |

| Carbonyl Group | C=O | SER 88 | Hydrogen Bond (Acceptor) | 3.1 |

| Dimethyl Group 1 | -CH₃ | LEU 150 | Hydrophobic | 3.8 |

| Dimethyl Group 2 | -CH₃ | ILE 152 | Hydrophobic | 3.9 |

| Methyl Ester Group | -OCH₃ | VAL 86 | Hydrophobic | 4.0 |

This table is illustrative, demonstrating how docking software analyzes and reports the specific interactions between a ligand and a protein active site.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) based on molecular features

QSAR and QSPR are computational modeling methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govresearchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure.

For a series of biologically active molecules derived from this compound, a QSAR model could be developed to predict their potency. nih.gov Relevant descriptors would include:

Steric Descriptors: Such as molecular volume or surface area, heavily influenced by the tert-butyl group.

Electronic Descriptors: Such as dipole moment or partial charges on the amino and carbonyl groups, derived from quantum calculations. nih.gov

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies lipophilicity.

Topological Descriptors: Which describe molecular shape and branching. nih.gov

A resulting QSAR model, often expressed as a mathematical equation, can guide the design of new, more potent analogs by predicting their activity before synthesis. nih.govacs.orgacs.orgresearchgate.net

Illustrative Data: Hypothetical QSAR Equation

A QSAR study on a series of enzyme inhibitors derived from the title compound might yield the following model:

pIC₅₀ = 1.52 + (0.45 * logP) - (0.02 * V) + (1.2 * HBD_count)

| Descriptor | Coefficient | Interpretation |

| logP (Lipophilicity) | +0.45 | Positive correlation; higher lipophilicity increases activity. |

| V (Molecular Volume) | -0.02 | Negative correlation; excessive bulk is detrimental to activity. |

| HBD_count (H-Bond Donors) | +1.2 | Positive correlation; hydrogen bond donors are critical for binding. |

This table provides an illustrative QSAR equation. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. The model suggests that activity is improved by increasing lipophilicity and hydrogen bonding capability while avoiding excessive size.

In Silico Predictions of Stereochemical Outcomes

In silico methods can predict the stereochemical outcome of a chemical reaction by modeling the transition states leading to different stereoisomers. rsc.org Since this compound is a chiral molecule, any reaction at a prochiral center elsewhere in the molecule can lead to diastereomers.

Computational models, using quantum mechanics, can calculate the activation energies (ΔG‡) for the transition states that form each possible diastereomer. nih.gov According to transition state theory, the product formed via the lower-energy transition state will be the major product. The predicted diastereomeric ratio (d.r.) can be calculated from the difference in activation energies (ΔΔG‡). This approach is invaluable for designing stereoselective syntheses, saving significant experimental time and resources by predicting which reaction conditions or reagents will favor the desired stereoisomer. beilstein-journals.orgacs.org

Illustrative Data: Predicted Outcome of a Diastereoselective Reaction

Consider a hypothetical alkylation reaction on a derivative of this compound.

| Transition State | Product Diastereomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

| TS-A | (R,R) | 21.5 | 95 |

| TS-B | (R,S) | 23.3 | 5 |

Calculated ΔΔG‡ (TS-B - TS-A) = 1.8 kcal/mol

This table is illustrative. The lower activation energy for Transition State A (TS-A) suggests that the (R,R) diastereomer will be the major product, with a predicted diastereomeric ratio of 95:5. This allows chemists to anticipate the stereochemical course of the reaction.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The demand for enantiomerically pure β-amino acids and their esters, such as Methyl (3R)-3-amino-2,2-dimethylbutanoate, continues to spur the development of innovative and efficient synthetic methodologies. Traditional methods, while effective, often face challenges related to the number of steps, use of hazardous reagents, or scalability. Future research is intensely focused on overcoming these limitations.